molecular formula C10H18ClNO2 B1480064 2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one CAS No. 2097994-91-5

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1480064
CAS No.: 2097994-91-5
M. Wt: 219.71 g/mol
InChI Key: AGCSLBHQWRFNCA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-3-8-6-12(5-4-9(8)13)10(14)7(2)11/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCSLBHQWRFNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10H18ClNO2
  • Molecular Weight : 219.71 g/mol
  • CAS Number : 731011-94-2

Research indicates that this compound may interact with various biological targets, including:

  • Sigma-1 Receptor : This receptor is implicated in neuroprotective effects and modulation of neurotransmitter systems. Compounds targeting this receptor have shown promise in treating neurological disorders .

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds structurally related to this compound. For instance, derivatives exhibiting similar piperidine structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis .

Neuroprotective Effects

The compound's interaction with the sigma receptor suggests potential neuroprotective effects. Research has shown that sigma receptor agonists can reduce neuronal damage in models of neurodegeneration, indicating that this compound might also confer similar benefits .

Study on Antiproliferative Activity

A notable study investigated the antiproliferative effects of various piperidine derivatives, revealing that compounds with structural similarities to this compound exhibited IC50 values ranging from 0.5 to 10 µM against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These results highlight the compound's potential as a lead structure for developing anticancer agents .

Neuroprotective Study

In a study focused on neurological diseases, compounds targeting the sigma receptor were found to significantly reduce apoptosis in neuronal cells subjected to oxidative stress. The protective effect was attributed to the modulation of intracellular calcium levels and inhibition of pro-apoptotic pathways .

Data Table: Summary of Biological Activities

Biological ActivityReferenceObserved Effect
Anticancer IC50 values between 0.5 - 10 µM against MCF7 and A549 cells
Neuroprotective Reduction in apoptosis under oxidative stress conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Chloro-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.